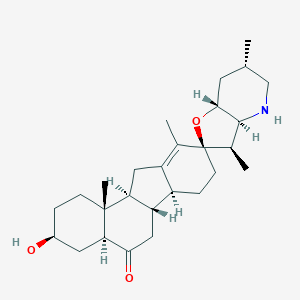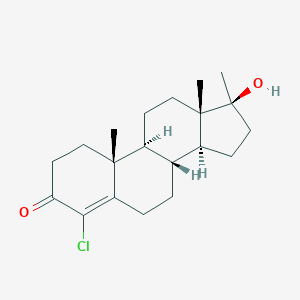
甲基氯地孕酮
描述
科学研究应用
甲基氯地孕酮主要在科学研究中用作研究合成代谢雄激素类固醇的分析参考标准。 它被用于法医化学和毒理学,以检测生物样本中合成代谢类固醇的存在 . 此外,它还因其在增强运动员身体机能方面的潜在用途而被研究 .
生化分析
Biochemical Properties
Methylclostebol plays a role in biochemical reactions primarily as an anabolic-androgenic steroid. It interacts with androgen receptors in various tissues, promoting protein synthesis and muscle growth. The compound binds to androgen receptors, which are a type of nuclear receptor that, upon activation, translocate to the cell nucleus and influence gene expression . This interaction leads to increased transcription of specific genes involved in muscle growth and repair.
Cellular Effects
Methylclostebol affects various types of cells and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to muscle hypertrophy. It also influences cell signaling pathways, particularly those involving the androgen receptor . This can result in changes in gene expression, enhancing the production of proteins involved in muscle growth and repair. Additionally, Methylclostebol can affect cellular metabolism by increasing the uptake of amino acids and stimulating the production of energy through enhanced mitochondrial activity .
Molecular Mechanism
At the molecular level, Methylclostebol exerts its effects by binding to androgen receptors in target tissuesThis interaction promotes the transcription of genes involved in muscle growth and repair . Methylclostebol also inhibits the activity of enzymes involved in protein degradation, further promoting muscle hypertrophy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylclostebol can change over time. The compound is relatively stable, but its anabolic effects may diminish with prolonged use due to receptor downregulation and desensitization . Long-term studies have shown that Methylclostebol can lead to sustained muscle growth, but the rate of growth may decrease over time as the body adapts to the presence of the steroid . Additionally, the compound’s degradation products can accumulate, potentially leading to adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of Methylclostebol vary with different dosages. At low doses, the compound promotes muscle growth and enhances physical performance without significant adverse effects . At higher doses, Methylclostebol can cause toxic effects, including liver damage, hormonal imbalances, and cardiovascular issues . Threshold effects have been observed, where the benefits of muscle growth plateau and the risk of adverse effects increases significantly with higher dosages .
Metabolic Pathways
Methylclostebol is metabolized primarily in the liver through enzymatic processes involving cytochrome P450 enzymes . The compound undergoes hydroxylation and reduction reactions, leading to the formation of various metabolites that are excreted in the urine . These metabolic pathways are crucial for the elimination of Methylclostebol from the body and can influence its overall efficacy and toxicity .
Transport and Distribution
Within cells and tissues, Methylclostebol is transported and distributed through binding to plasma proteins such as albumin and sex hormone-binding globulin (SHBG) . These binding proteins facilitate the transport of Methylclostebol to target tissues, where it can exert its anabolic effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .
Subcellular Localization
Methylclostebol is primarily localized in the cytoplasm and nucleus of target cells . Upon binding to androgen receptors, the receptor-steroid complex translocates to the nucleus, where it interacts with DNA to regulate gene expression . This subcellular localization is essential for the compound’s anabolic effects, as it allows for the direct modulation of gene transcription .
准备方法
合成路线和反应条件: 甲基氯地孕酮通过睾酮的氯化,然后在 17α 位置进行甲基化来合成。 反应条件通常涉及在受控温度和压力下使用氯化剂和甲基化剂 .
工业生产方法: 甲基氯地孕酮的工业生产涉及使用类似的氯化和甲基化工艺进行大规模合成。 生产是在专门的设施中进行的,并采取严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 甲基氯地孕酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮和醇。
还原: 还原反应可以将该化合物转化为不同的还原形式。
取代: 可以发生卤素取代反应,导致形成各种衍生物.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 使用氯和溴等卤化剂.
主要形成的产物: 从这些反应中形成的主要产物包括甲基氯地孕酮的各种氧化、还原和取代衍生物 .
作用机制
甲基氯地孕酮通过与体内的雄激素受体结合而发挥其作用。这种结合会激活雄激素受体,从而导致蛋白质合成和肌肉生长增加。 所涉及的分子靶标和途径包括雄激素受体信号通路,该通路在该化合物的合成代谢作用中起着至关重要的作用 .
类似化合物:
- 氯地孕酮(4-氯睾酮)
- 氯脱氢甲基雄烯二醇
- 氯脱氢甲基睾酮
- 氯甲基雄烯二醇
- 氧甲睾酮
比较: 甲基氯地孕酮因其 17α-烷基化而独一无二,与氯地孕酮相比,这增强了其口服生物利用度。这种修饰也使其作为合成代谢剂更有效。 与其他合成代谢雄激素类固醇一样,它与潜在的副作用有关,并且被世界反兴奋剂机构列为禁用物质 .
相似化合物的比较
- Clostebol (4-chlorotestosterone)
- Chlorodehydromethylandrostenediol
- Chlorodehydromethyltestosterone
- Chloromethylandrostenediol
- Oxymesterone
Comparison: Methylclostebol is unique due to its 17α-alkylation, which enhances its oral bioavailability compared to clostebol. This modification also makes it more potent as an anabolic agent. like other anabolic-androgenic steroids, it is associated with potential adverse effects and is listed as a banned substance by the World Anti-Doping Agency .
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMOGWLYTLQJGT-XMUHMHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017250 | |
| Record name | Methylclostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5785-58-0 | |
| Record name | Methylclostebol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5785-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylclostebol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005785580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-18307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylclostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLCLOSTEBOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0956Z23Q9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


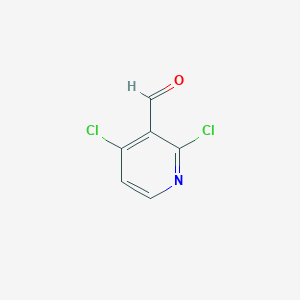
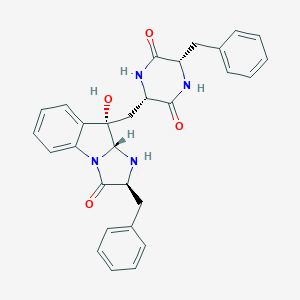
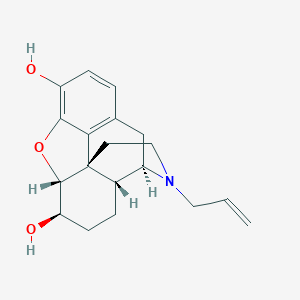


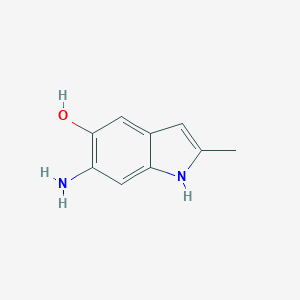

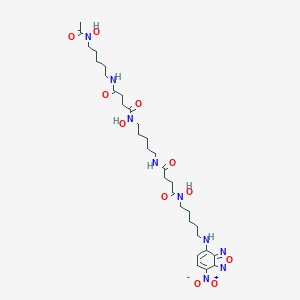
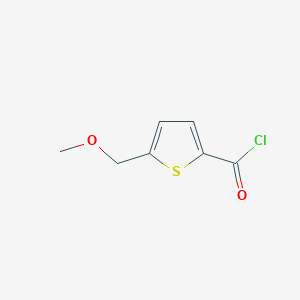


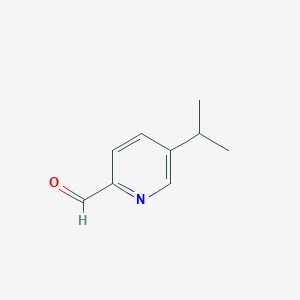
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
